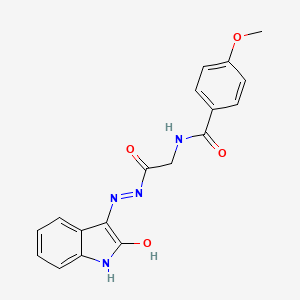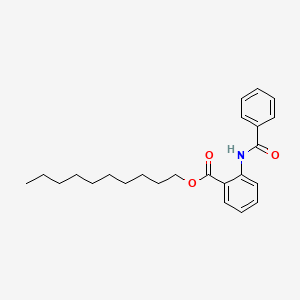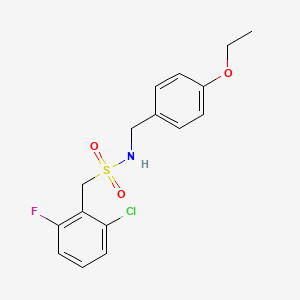
(E)-4-methoxy-N-(2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, an indole moiety, and a hydrazinecarbonyl group, making it a unique molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine and a suitable carbonyl compound.
Methoxybenzamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows it to bind to specific proteins, aiding in the study of protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety allows it to fit into the active sites of enzymes, inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with target molecules, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
4-Methoxybenzamide: Similar structure but lacks the indole and hydrazinecarbonyl groups.
N-Methoxy-N-methylbenzamide: Contains a methoxy group but differs in the rest of the structure.
Uniqueness
4-METHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to the combination of the indole moiety, methoxy group, and hydrazinecarbonyl group. This combination provides it with distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C18H16N4O4 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16N4O4/c1-26-12-8-6-11(7-9-12)17(24)19-10-15(23)21-22-16-13-4-2-3-5-14(13)20-18(16)25/h2-9,20,25H,10H2,1H3,(H,19,24) |
InChIキー |
QRQVKDALASHPKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-](/img/structure/B11111851.png)

![N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11111854.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11111861.png)
![(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11111863.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111870.png)
![3-{[(E)-(2-bromophenyl)methylidene]amino}-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11111874.png)
![1-[(4-Fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11111875.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11111890.png)
![N-(6-chloro-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11111906.png)
![2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate](/img/structure/B11111911.png)

![17-(2-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111935.png)
